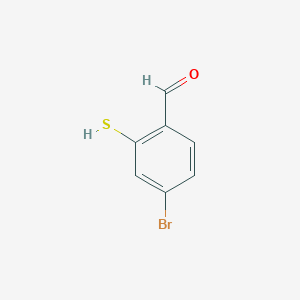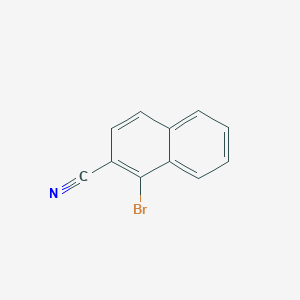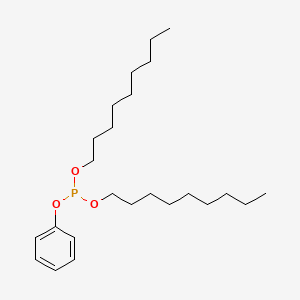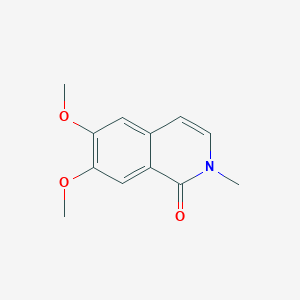
trans-1,1,3,4-Tetramethylcyclopentane
Descripción general
Descripción
trans-1,1,3,4-Tetramethylcyclopentane: is an organic compound with the molecular formula C9H18 . It is a derivative of cyclopentane, where four methyl groups are attached to the cyclopentane ring in a specific trans configuration. This compound is known for its unique structural properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,1,3,4-Tetramethylcyclopentane typically involves the alkylation of cyclopentane with methylating agents under controlled conditions. One common method is the Friedel-Crafts alkylation, where cyclopentane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-1,1,3,4-Tetramethylcyclopentane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2)
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-1,1,3,4-Tetramethylcyclopentane is used as a model compound in studies of cycloalkane chemistry. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and stereochemistry.
Biology: In biological research, this compound can be used as a reference standard in the analysis of complex biological samples. Its stability and well-defined structure make it suitable for use in various analytical techniques.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and potential therapeutic applications.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of specialty chemicals. Its chemical properties make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of trans-1,1,3,4-Tetramethylcyclopentane involves its interaction with specific molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, including oxidation, reduction, and substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
cis-1,1,3,4-Tetramethylcyclopentane: A stereoisomer of trans-1,1,3,4-Tetramethylcyclopentane with different spatial arrangement of methyl groups.
1,1,2,3-Tetramethylcyclopentane: Another isomer with methyl groups attached at different positions on the cyclopentane ring.
1,1,3,3-Tetramethylcyclopentane: A compound with two pairs of methyl groups attached to the cyclopentane ring.
Uniqueness: this compound is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it a valuable compound for various scientific studies.
Propiedades
IUPAC Name |
1,1,3,4-tetramethylcyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-5-9(3,4)6-8(7)2/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHFMVURUNNXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC1C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942453 | |
| Record name | 1,1,3,4-Tetramethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20309-77-7, 53907-60-1 | |
| Record name | trans-1,1,3,4-Tetramethylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020309777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,1,3,4-Tetramethylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,4-Tetramethylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Indeno[1,2,3-fg]naphthacene](/img/structure/B3367996.png)


